molecular formula C₂₀H₂₀D₆N₂OS B1159254 2-(1-Hydroxypropyl) Promazine-d6

2-(1-Hydroxypropyl) Promazine-d6

Cat. No.: B1159254
M. Wt: 348.54
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxypropyl) Promazine-d6 (CAS: 110080-35-8) is a deuterated metabolite of propionylpromazine, a phenothiazine derivative. Its chemical structure includes a hydroxypropyl group at the 2-position of the phenothiazine ring and six deuterium atoms replacing hydrogen at the dimethylamino group (N,N-dimethyl-D6). This deuteration enhances metabolic stability, making it valuable in pharmacokinetic and pharmacodynamic studies .

As a metabolite, it is formed via hepatic oxidation of propionylpromazine.

Properties

Molecular Formula

C₂₀H₂₀D₆N₂OS

Molecular Weight

348.54

Synonyms

2-(1-Hydroxypropyl)promazine-d6;  10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol-d6;  10-(3-Dimethylaminopropyl)-α-ethylphenothiazine-2-methanol-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

2-(1-Hydroxypropyl) Promazine-d6
  • Structure: 10-[3-(Dimethyl-D6-amino)propyl]-α-ethyl-10H-phenothiazine-2-methanol.
  • Key Features: Hydroxypropyl substitution at position 2, deuterated dimethylamino group.
  • Molecular Weight : ~356.48 g/mol (deuterated form slightly higher).
  • Role : Metabolite of propionylpromazine; used as a reference standard in analytical assays .
Propiomazine (CAS: 362-29-8)
  • Structure: 1-[10-(2-(Dimethylamino)propyl)-10H-phenothiazin-2-yl]propan-1-one.
  • Key Features: Propionyl (propanone) group at position 2 instead of hydroxypropyl.
  • Molecular Weight : 356.48 g/mol (C20H24N2O2S) .
  • Role : Antipsychotic with sedative properties; lacks deuterium, leading to faster metabolism .
Acepromazine
  • Structure: 1-(10-(3-(Dimethylamino)propyl)-10H-phenothiazin-2-yl)ethanone.
  • Key Features: Acetyl (ethanone) group at position 2.
  • Molecular Weight : 326.47 g/mol (C19H23N2OS).
  • Role : Veterinary tranquilizer; structural similarity to propionylpromazine but with distinct pharmacokinetics .
Chlorpromazine (CAS: 50-53-3)
  • Structure: 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine.
  • Key Features: Chlorine atom at position 2; non-deuterated.
  • Molecular Weight : 318.86 g/mol.
  • Role: First-generation antipsychotic; benchmark for phenothiazine activity .
Promazine-D6 Hydrochloride (CAS: 1246819-33-9)
  • Structure: Deuterated dimethylamino group on the propyl side chain.
  • Key Features : Deuterium enhances stability; used as an internal standard in mass spectrometry.
  • Molecular Weight : ~355.38 g/mol (deuterated form).
  • Role : Analytical reference material for quantifying promazine in biological matrices .

Pharmacological Activity

Compound Receptor Affinity Metabolic Stability Key Applications
2-(1-Hydroxypropyl) Promazine-d6 D2 dopamine receptor inhibitor High (due to deuteration) Research on metabolic pathways, pharmacokinetics
Propiomazine D2 antagonist, H1 antagonist Moderate Sedation, antipsychotic therapy
Acepromazine D2, α-adrenergic antagonist Low Veterinary tranquilizer
Chlorpromazine Broad-spectrum (D2, 5-HT2) Low Schizophrenia, agitation
Promazine-D6 N/A (analytical standard) High Quantification of promazine in assays

Metabolic Pathways

  • 2-(1-Hydroxypropyl) Promazine-d6 : Formed via oxidation of propionylpromazine; deuterium slows CYP450-mediated metabolism, extending half-life .
  • Propiomazine : Metabolized to hydroxylated derivatives; shorter half-life due to lack of deuteration .
  • Chlorpromazine : Undergoes sulfoxidation and glucuronidation; prone to rapid clearance .
  • Deuterated Analogs: Used to trace metabolic pathways without interference from endogenous compounds .

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